molecular formula C15H26S5 B12576404 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione CAS No. 600717-88-2

4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione

Katalognummer: B12576404
CAS-Nummer: 600717-88-2
Molekulargewicht: 366.7 g/mol
InChI-Schlüssel: LUVGKOZNIWDVLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione is a sulfur-containing organic compound It is characterized by the presence of two ethylbutylsulfanyl groups attached to a 1,3-dithiole-2-thione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with 2-ethylbutyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The ethylbutylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and related biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.

Wirkmechanismus

The mechanism of action of 4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5-Bis[(2-hydroxyethyl)sulfanyl]-1,3-dithiole-2-thione
  • 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione
  • 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione

Uniqueness

4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione is unique due to the presence of ethylbutylsulfanyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Eigenschaften

CAS-Nummer

600717-88-2

Molekularformel

C15H26S5

Molekulargewicht

366.7 g/mol

IUPAC-Name

4,5-bis(2-ethylbutylsulfanyl)-1,3-dithiole-2-thione

InChI

InChI=1S/C15H26S5/c1-5-11(6-2)9-17-13-14(20-15(16)19-13)18-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3

InChI-Schlüssel

LUVGKOZNIWDVLL-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)CSC1=C(SC(=S)S1)SCC(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.